tert-Butyl 5-formyl-3,4-dihydroquinoline-1(2H)-carboxylate

Catalog No.
S12301034
CAS No.
M.F
C15H19NO3
M. Wt
261.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 5-formyl-3,4-dihydroquinoline-1(2H)-car...

Product Name

tert-Butyl 5-formyl-3,4-dihydroquinoline-1(2H)-carboxylate

IUPAC Name

tert-butyl 5-formyl-3,4-dihydro-2H-quinoline-1-carboxylate

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

InChI

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-9-5-7-12-11(10-17)6-4-8-13(12)16/h4,6,8,10H,5,7,9H2,1-3H3

InChI Key

RECAIMHMISGPEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C(C=CC=C21)C=O

tert-Butyl 5-formyl-3,4-dihydroquinoline-1(2H)-carboxylate is a chemical compound characterized by its unique structural features, including a quinoline core with a formyl group and a tert-butyl ester. Its molecular formula is C15H19NO3C_{15}H_{19}NO_3, and it has a molecular weight of approximately 261.32 g/mol. The compound exhibits a complex arrangement of atoms, which includes a dihydroquinoline moiety that contributes to its potential biological activity and chemical reactivity.

Typical of carbonyl compounds and esters. For instance, it can participate in nucleophilic addition reactions due to the presence of the aldehyde functional group (formyl), which is reactive towards nucleophiles such as amines or alcohols. This reactivity allows for the formation of diverse derivatives through condensation or substitution reactions.

Additionally, the tert-butyl ester can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and tert-butanol. The stability of the tert-butyl group also contributes to the compound's resistance to certain reactions, making it useful in synthetic applications.

The synthesis of tert-butyl 5-formyl-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate aniline derivatives with aldehydes followed by cyclization to form the dihydroquinoline framework. The introduction of the tert-butyl ester can be achieved through esterification reactions using tert-butyl alcohol in the presence of acid catalysts.

Example Synthesis Steps:

  • Formation of Dihydroquinoline: React an appropriate aniline with an aldehyde under acidic conditions to form a dihydroquinoline intermediate.
  • Formylation: Introduce a formyl group via Vilsmeier-Haack reaction or similar methods.
  • Esterification: React the resulting carboxylic acid with tert-butyl alcohol using acid catalysis to yield the final product.

tert-Butyl 5-formyl-3,4-dihydroquinoline-1(2H)-carboxylate may find applications in various fields such as:

  • Pharmaceuticals: As a potential lead compound for drug development targeting diseases influenced by quinoline derivatives.
  • Materials Science: As a building block for synthesizing polymers or advanced materials due to its unique chemical properties.
  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Interaction studies involving tert-butyl 5-formyl-3,4-dihydroquinoline-1(2H)-carboxylate could focus on its binding affinity with biological targets such as enzymes or receptors. Investigations into its interactions with proteins may reveal insights into its mechanism of action and therapeutic potential. Techniques such as molecular docking studies and in vitro assays would be valuable in elucidating these interactions.

Several compounds share structural similarities with tert-butyl 5-formyl-3,4-dihydroquinoline-1(2H)-carboxylate, particularly within the dihydroquinoline family. Here are some notable examples:

Compound NameCAS NumberKey Features
tert-Butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate179898-00-1Contains an oxo group instead of a formyl group
tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate1123169-45-8Features a bromo substituent at position 6
tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate1187932-64-4Contains a bromo substituent at position 7
tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylic acid123387-53-1Lacks the formyl group; simpler structure

The uniqueness of tert-butyl 5-formyl-3,4-dihydroquinoline-1(2H)-carboxylate lies in its specific functional groups that may enhance its reactivity and biological activity compared to these similar compounds. The presence of both formyl and tert-butoxy functionalities provides distinct pathways for further chemical modifications and potential applications in drug discovery.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Exact Mass

261.13649347 g/mol

Monoisotopic Mass

261.13649347 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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